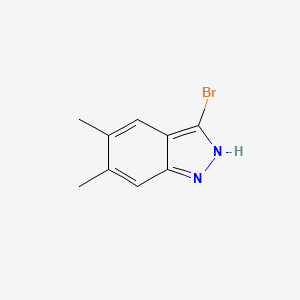
Methyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, preventing it from reacting under certain conditions and allowing for selective deprotection when desired.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is to start with ®-2-hydroxybutanoic acid, which is then esterified to form the methyl ester. The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Formation of a keto ester.
Reduction: Formation of a diol.
Substitution: Formation of the free amine or other protected derivatives.
科学的研究の応用
Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: As a building block for drug development and synthesis of bioactive compounds.
Industry: In the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate exerts its effects is primarily through its role as a protected amino acid derivative. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound.
類似化合物との比較
Similar compounds include other Boc-protected amino acids and esters, such as:
- Methyl ®-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Methyl ®-3-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate
These compounds share the Boc-protected amino group but differ in the structure of the carbon backbone. The uniqueness of Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate lies in its specific configuration and functional groups, which make it suitable for particular synthetic applications and research purposes.
特性
分子式 |
C10H19NO5 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
methyl (2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 |
InChIキー |
QADKCSNOHBWQNO-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)O |
正規SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)

![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)


![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)

![(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine](/img/structure/B11755359.png)
